Diethyl 2-aminothiophene-3,4-dicarboxylate
Description
Significance of Thiophene (B33073) Derivatives in Contemporary Chemical Research
Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of modern medicinal and materials chemistry. nih.govcognizancejournal.com Its derivatives are recognized as "privileged scaffolds," meaning their molecular structure is frequently found in a wide range of biologically active compounds. nih.govijpsjournal.com The thiophene ring is considered a bioisostere of the benzene (B151609) ring, allowing it to replace a phenyl group in drug candidates, often without a loss of biological activity. semanticscholar.orgrroij.com This versatility has made thiophene and its analogues integral to drug discovery and development. nih.gov
The significance of these derivatives is highlighted by their presence in numerous FDA-approved drugs, spanning therapeutic areas such as oncology, infectious diseases, and neurology. nih.govrsc.org Thiophene-based compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antioxidant properties. ijpsjournal.comnih.govbohrium.com Beyond pharmaceuticals, thiophene derivatives are crucial in materials science, where their electronic properties are harnessed for applications like organic light-emitting diodes (OLEDs) and as corrosion inhibitors. clinicalresearchnewsonline.com This broad utility ensures that thiophene chemistry remains a vibrant and essential area of contemporary academic and industrial research. ijpsjournal.comclinicalresearchnewsonline.com
Overview of 2-Aminothiophene Scaffolds in Advanced Studies
Within the large family of thiophene derivatives, the 2-aminothiophene scaffold is particularly noteworthy for its role as a versatile synthetic intermediate. bohrium.comnih.gov These compounds are most commonly synthesized via the Gewald reaction, a multi-component condensation that efficiently produces polysubstituted 2-aminothiophenes. nih.govresearchgate.netwikipedia.org The accessibility and mild reaction conditions of the Gewald synthesis have made these scaffolds readily available for further chemical modification. researchgate.net
The 2-aminothiophene moiety serves as a crucial building block, or synthon, for the construction of more complex, biologically active thiophene-containing heterocycles and fused ring systems. nih.govnih.govresearchgate.net Its incorporation into a molecule can confer a wide array of biological activities, making it an attractive starting point for drug discovery programs. nih.govresearchgate.net Researchers have utilized 2-aminothiophene derivatives to develop promising selective inhibitors, receptor modulators, and compounds with antiproliferative, antiviral, antibacterial, and antifungal properties. nih.govresearchgate.net The continued investigation into 2-aminothiophenes and their N-substituted analogues is driven by their diverse mechanisms of action and their proven potential in generating novel therapeutic agents. nih.govresearchgate.net
Diethyl 2-aminothiophene-3,4-dicarboxylate: A Specific Overview
While the broader class of 2-aminothiophenes is extensively studied, published research focusing specifically on the isomer this compound is limited. Information is primarily available through chemical supplier catalogs, which provide basic chemical data.
Chemical Identity and Properties
This compound is a polysubstituted thiophene featuring an amine group at the C2 position and two ethyl carboxylate (ester) groups at the C3 and C4 positions. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 104680-25-3 |
| Molecular Formula | C₁₀H₁₃NO₄S |
| Molecular Weight | 243.28 g/mol |
| Purity (Typical) | 95-97% |
Data sourced from chemical supplier catalogs. chemuniverse.comchemfish.com
Synthesis Approach
The synthesis of this compound, like other substituted 2-aminothiophenes, is plausibly achieved through the Gewald reaction. wikipedia.orgorganic-chemistry.org This multicomponent reaction typically involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org
The specific pathway for this compound would likely involve:
A Knoevenagel condensation between a suitable β-ketoester and a cyanoacetic ester.
Reaction of the resulting intermediate with elemental sulfur.
Base-catalyzed cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org
The mechanism is a one-pot process that efficiently assembles the substituted thiophene ring system. chemrxiv.org
Research Context and Potential Applications
Detailed academic studies on the specific biological activities or material properties of this compound are not widely available in published literature. However, based on the extensive research on isomeric and analogous compounds, it can be positioned as a valuable intermediate for synthetic chemistry. semanticscholar.orgresearchgate.net Its functional groups—the primary amine and two ester moieties—offer multiple reaction sites for building more complex molecules, such as fused heterocyclic systems like thienopyrimidines, which are of significant interest in medicinal chemistry. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-aminothiophene-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-3-14-9(12)6-5-16-8(11)7(6)10(13)15-4-2/h5H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNYRKPPRGWNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1C(=O)OCC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104680-25-3 | |
| Record name | 3,4-diethyl 2-aminothiophene-3,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Derivatization and Structural Modification Studies
Synthesis of Schiff Bases from Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
The condensation of the amino groups of diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) with various aldehydes is a common and effective method for synthesizing Schiff bases, also known as azomethines. This reaction typically involves the refluxing of DDTD with an appropriate aldehyde in a suitable solvent, often with a catalytic amount of acid.
The general synthetic route involves the reaction of DDTD with a variety of aromatic and heteroaromatic aldehydes. For instance, a series of azomethine derivatives of DDTD have been synthesized by reacting it with different substituted benzaldehydes. The reaction is typically carried out in toluene and refluxed for a short period. This method has been used to produce a library of Schiff bases with substituents such as nitro, methoxy, and halides on the phenyl ring nih.gov.
In a similar vein, new series of thiophene-based azomethines have been synthesized by the condensation of DDTD with various dialdehydes, including isophthalaldehyde, 4,4'-biphenyldicarboxaldehyde, and others, in ethanol with a catalytic amount of trifluoroacetic acid (TFA) nih.gov. The resulting compounds feature extended conjugated systems.
Furthermore, the reaction of DDTD with 2-furaldehyde has been reported to yield diethyl 2,5-bis[(E)-2-furylmethyleneamino]thiophene-3,4-dicarboxylate. This synthesis was achieved by refluxing the reactants in anhydrous toluene in the presence of DABCO and TiCl4 fishersci.it.
The synthesis of these Schiff bases is a versatile method for introducing a wide range of functional groups, thereby tuning the electronic and steric properties of the final molecules.
| Reactant 1 | Reactant 2 | Product | Reference |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | Substituted Benzaldehydes | Diethyl 2-amino-5-(((substituted-phenyl)methylidene)amino)thiophene-3,4-dicarboxylate | nih.gov |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | Isophthalaldehyde | Bis-2-(1,3-iminophenylene)-5-amino-thiophene-3,4-dicarboxylic acid diethyl ester | nih.gov |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | 2-Furaldehyde | Diethyl 2,5-bis[(E)-2-furylmethyleneamino]thiophene-3,4-dicarboxylate | fishersci.it |
Preparation of Amide Derivatives
The amino groups of diethyl 2,5-diaminothiophene-3,4-dicarboxylate can also be acylated to form amide derivatives. This transformation is typically achieved by reacting the diamine with acyl chlorides or carboxylic acids under appropriate conditions.
The synthesis of both mono- and bis-amide derivatives of DDTD has been reported. The reaction of DDTD with various aromatic acid chlorides in the presence of a base like triethylamine (TEA) in a solvent such as dry benzene (B151609) or chloroform, under reflux, has been shown to yield symmetrical bis-amides. For example, reactions with 3-methylbenzoyl chloride, 3,5-bis(trifluoromethyl)benzoyl chloride, and 3,4,5-trifluorobenzoyl chloride have been successfully carried out to produce the corresponding bis-amide derivatives.
Interestingly, the reaction conditions can be tuned to favor the formation of mono-amide derivatives. For instance, in some cases, mono-amides were obtained alongside the bis-amides. The choice of solvent and base, as well as the stoichiometry of the reactants, can influence the product distribution. For example, using pyridine as the base at room temperature has also been employed for these acylation reactions. A study reported the synthesis of diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate by reacting 4-(di-p-tolylamino)benzoyl chloride with DDTD in the presence of triethylamine in anhydrous THF nih.gov.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | Aromatic Acid Chlorides | Symmetrical bis-Amides | |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | Aromatic Acid Chlorides | Mono-Amides | |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | 4-(di-p-tolylamino)benzoyl chloride | Mono-Amide | nih.gov |
Introduction of Various Substituents for Structural Diversity
The introduction of a wide array of substituents onto the diethyl 2-aminothiophene-3,4-dicarboxylate scaffold is crucial for creating structural diversity and modulating the physicochemical and biological properties of the resulting molecules. This is primarily achieved through the derivatization of the amino groups.
As discussed in the synthesis of Schiff bases (Section 3.1), a vast number of substituents can be introduced by varying the aldehyde reactant. Aromatic aldehydes bearing electron-donating groups (e.g., methoxy), electron-withdrawing groups (e.g., nitro, trifluoromethyl), and halogens have been successfully employed, leading to a diverse library of azomethine derivatives nih.gov. The use of heteroaromatic aldehydes, such as 2-furaldehyde and thiophene-2-carbaldehyde, further expands the structural variety fishersci.itasianpubs.org.
Similarly, the preparation of amide derivatives (Section 3.2) allows for the incorporation of a wide range of acyl groups. Aromatic acyl chlorides with single or multiple substitutions, including methyl, trifluoromethyl, and fluoro groups, have been used to introduce different functionalities. This approach allows for the systematic modification of the electronic properties and steric bulk of the substituents attached to the thiophene (B33073) core.
The selection of different (di)aldehydes and acyl chlorides is a key strategy for generating a broad spectrum of structurally diverse molecules derived from this compound, enabling the exploration of structure-activity relationships.
| Derivatization Method | Reactant Type | Introduced Substituents | Reference |
| Schiff Base Synthesis | Aromatic Aldehydes | Nitro, Methoxy, Halogens, etc. | nih.gov |
| Schiff Base Synthesis | Heteroaromatic Aldehydes | Furyl, Thienyl | fishersci.itasianpubs.org |
| Amide Synthesis | Aromatic Acyl Chlorides | Methyl, Trifluoromethyl, Fluoro |
Development of Novel Heterocyclic Analogs Incorporating the Thiophene Moiety
The this compound core serves as a versatile building block for the synthesis of novel fused heterocyclic systems. The presence of the amino group ortho to an ester group provides a reactive site for cyclization reactions, leading to the formation of new heterocyclic rings fused to the thiophene moiety.
A prominent example is the synthesis of thieno[2,3-d]pyrimidine derivatives. 2-Aminothiophenes are well-established precursors for the construction of this fused heterocyclic system. The general strategy involves the reaction of the 2-aminothiophene derivative with a suitable one-carbon synthon, which can cyclize with the amino group and the adjacent ester or a derivative thereof. While specific examples starting directly from this compound were not detailed in the provided context, the general reactivity pattern of 2-aminothiophenes strongly supports this possibility arkat-usa.org. The synthesis of thieno[2,3-d]pyrimidines often involves reactions with reagents like formamide, urea, or isothiocyanates, which can provide the necessary atoms to form the pyrimidine ring.
The development of such novel heterocyclic analogs is a key area of research, as it can lead to compounds with unique three-dimensional structures and potentially enhanced biological activities or material properties. The fusion of a pyrimidine ring, for instance, introduces additional nitrogen atoms that can act as hydrogen bond acceptors, which is often beneficial for biological interactions.
| Starting Material Type | Reagent Type | Fused Heterocycle | Reference |
| 2-Aminothiophene-3-carboxylate | One-carbon synthons (e.g., formamide) | Thieno[2,3-d]pyrimidine | arkat-usa.org |
| 2-Aminothiophene | Isothiocyanates | Thieno[2,3-d]pyrimidine derivatives | asianpubs.org |
Applications in Medicinal Chemistry and Biological Evaluation
Identification of Diethyl 2-aminothiophene-3,4-dicarboxylate as a Pharmacological Scaffold
The 2-aminothiophene moiety is a recognized "privileged scaffold" in medicinal chemistry, known to be a core component in a variety of biologically active compounds. researchgate.netnih.gov This structural motif is present in several FDA-approved drugs and is a subject of ongoing research due to the diverse pharmacological properties it can impart to a molecule. nih.govtechscience.com The presence of the amino group and the dicarboxylate esters on the thiophene (B33073) ring in this compound offers multiple points for chemical modification, allowing for the creation of a library of derivatives to be screened for various therapeutic activities.
It is important to distinguish this compound from its close analog, Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD), which has also been extensively studied. While both share the aminothiophene core, the presence of a second amino group in DDTD significantly alters its chemical properties and biological activities. This article will focus exclusively on derivatives of the mono-amino compound as specified.
Antineoplastic Activity Investigations
Derivatives of the this compound scaffold have been synthesized and evaluated for their potential to inhibit the growth of various human cancer cell lines.
Evaluation against Human Cancer Cell Lines
The cytotoxic effects of compounds derived from the this compound scaffold have been assessed against a range of human cancer cell lines, revealing varied levels of activity.
Breast Cancer Cell Lines (T47D, MCF-7)
While much of the research in this area has focused on the related Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) scaffold, the broader class of 2-aminothiophene derivatives has shown activity against breast cancer cells. For instance, studies on various 2-aminothiophene derivatives have demonstrated their potential to reduce the viability of both T47D and MCF-7 human breast cancer cell lines. researchgate.netnih.gov These findings support the rationale for exploring the specific anticancer potential of this compound derivatives against these cell lines.
Interactive Data Table: Cytotoxicity of Related 2-Aminothiophene Derivatives against Breast Cancer Cell Lines
| Compound Derivative | Cell Line | IC50 (µM) |
| DDTD Derivative 2b | T47D | 2.3 nih.gov |
| DDTD Derivative 2c | T47D | 12.1 nih.gov |
| DDTD Derivative 2e | T47D | 13.2 nih.gov |
| DDTD Derivative 2k | T47D | 7.1 nih.gov |
| DDTD Derivative 2l | T47D | 8.6 nih.gov |
Note: The data presented is for the closely related Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) derivatives, as specific data for this compound derivatives is not available in the cited literature.
Cervical Cancer Cell Lines (HeLa)
Derivatives of the Diethyl 2,5-diaminothiophene-3,4-dicarboxylate scaffold have been evaluated for their antiproliferative activity against the HeLa human cervical cancer cell line. researchgate.netnih.gov Additionally, broader studies on 2-aminothiophene derivatives have shown their potential as cytotoxic agents against HeLa cells. researchgate.net These investigations into related compounds suggest that the this compound scaffold is a promising area for the development of novel anti-cervical cancer agents.
Endometrial Cancer Cell Lines (Ishikawa)
Research has been conducted on derivatives of the related compound, Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, to assess their activity against the Ishikawa human endometrial cancer cell line. researchgate.netnih.gov The positive results from these studies on a similar molecular framework indicate the potential for this compound derivatives to also exhibit activity against this type of cancer.
Colon and Lung Cancer Cell Lines (HT-29, A549)
The antineoplastic potential of derivatives of the Diethyl 2,5-diaminothiophene-3,4-dicarboxylate scaffold has been investigated against the HT-29 colon cancer and A549 lung cancer cell lines. researchgate.net One particular study synthesized thirty derivatives and found that some exhibited good anticancer activity. researchgate.net Specifically, certain compounds showed significant potency against both HT-29 and A549 cell lines, with IC50 values in the sub-micromolar range, which were better than the positive control drug, Doxorubicin. researchgate.net
Interactive Data Table: Cytotoxicity of Related Diaminothiophene Derivatives against Colon and Lung Cancer Cell Lines
| Compound Derivative | Cell Line | IC50 (µM) |
| C25 | HT-29 | 0.35 ± 0.07 researchgate.net |
| C25 | A549 | 0.66 ± 0.09 researchgate.net |
| C29 | HT-29 | 0.47 ± 0.03 researchgate.net |
| Doxorubicin (Control) | HT-29 | 1.15 ± 0.03 researchgate.net |
| Doxorubicin (Control) | A549 | 0.86 ± 0.07 researchgate.net |
Note: The data presented is for derivatives of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, as specific data for this compound derivatives against these cell lines is not available in the cited literature.
Liver Cancer Cell Lines (HepG2)
A series of synthesized diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives have been evaluated for their antiproliferative activities against various human cancer cell lines, including the liver cancer cell line HepG2. researchgate.net In one study, specific derivatives demonstrated significant cytotoxic effects. For instance, the compound diethyl 2-(3-(trifluoromethyl)benzamido-5-(5-nitrothiophen-2-yl)methylene-aminothiophene-3,4-dicarboxylate (C29) showed potent activity against HepG2 cells with an IC50 value of 0.41±0.04 μM. researchgate.net This was more effective than the positive control drug, Doxorubicin (DOX), which had an IC50 value of 0.86±0.02 μM against the same cell line. researchgate.net Another compound, C25, also exhibited notable activity. researchgate.net Further research has identified other thiophene derivatives (TPs) with the ability to inhibit the growth of HepG2 tumor cells. nih.gov
Antiproliferative Activity of Selected Derivatives Against HepG2 Cell Line
| Compound | IC50 Value (μM) | Reference Drug (DOX) IC50 (μM) |
|---|---|---|
| C29 (diethyl 2-(3-(trifluoromethyl)benzamido-5-(5-nitrothiophen-2-yl)methylene-aminothiophene-3,4-dicarboxylate) | 0.41 ± 0.04 | 0.86 ± 0.02 |
Mechanisms of Antitumor Action
The antitumor mechanisms of thiophene derivatives are multifaceted. Studies on HepG2 and SMMC-7721 cell lines treated with certain thiophene derivatives revealed an elevation in Reactive Oxygen Species (ROS) levels and a reversal of mitochondrial membrane potentials. nih.gov This suggests that the cytotoxic effects of these compounds may be mediated through the induction of apoptosis via a direct impact on the mitochondrial membrane. nih.govnih.gov Another potential mechanism of action involves the inhibition of specific enzymes. Some derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have been found to induce enzymatic inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) in a concentration-dependent manner. nih.govresearchgate.net
Antimicrobial Activity Studies
The thiophene scaffold is a key component in compounds exhibiting a broad spectrum of antimicrobial activities.
Antibacterial Efficacy
Derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have been tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net In these studies, compounds were evaluated against strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.govresearchgate.net One particular derivative, which incorporates a nitrofurfural fragment, demonstrated the highest effect on both bacterial species simultaneously. nih.govresearchgate.net
Further research into 3-amino thiophene-2-carboxamide compounds showed higher antibacterial activity compared to their 3-hydroxy or 3-methyl counterparts. nih.gov One derivative containing a methoxy group exhibited excellent activity against P. aeruginosa, S. aureus, and B. subtilis, with inhibition zones of 20 mm, 20 mm, and 19 mm, respectively. nih.gov The position of substituents on the thiophene ring appears to be critical for antibacterial potency, with some derivatives showing bactericidal effects against multidrug-resistant strains like A. baumannii. frontiersin.org
Antibacterial Activity of Thiophene Derivatives
| Bacterial Strain | Type | Observed Effect |
|---|---|---|
| Staphylococcus aureus | Gram-positive | Inhibition observed by various derivatives nih.govresearchgate.netnih.gov |
| Escherichia coli | Gram-negative | Inhibition observed by various derivatives nih.govresearchgate.net |
| Bacillus subtilis | Gram-positive | High inhibition activity (up to 82.6%) nih.gov |
| Pseudomonas aeruginosa | Gram-negative | Excellent activity (up to 86.9% inhibition) nih.gov |
| Acinetobacter baumannii (Col-R) | Gram-negative | Bactericidal effects observed frontiersin.org |
Antifungal Efficacy
The antifungal potential of these compounds has also been well-documented. Derivatives have been tested against the fungal pathogen Candida albicans, with some showing significant inhibitory effects. nih.govresearchgate.net A specific 2-aminothiophene (2AT) derivative demonstrated antifungal activity against several fluconazole-resistant Candida species, including C. albicans, C. glabrata, C. tropicalis, and C. parapsilosis. nih.gov This derivative showed a synergistic effect when combined with fluconazole. nih.gov
Studies on other 2-aminothiophene derivatives have confirmed their fungicidal activity, with Cryptococcus strains showing greater sensitivity than Candida species. researchgate.net The structure-activity relationship suggests that a cycloalkyl ring linked to the thiophene moiety is crucial for antifungal activity. researchgate.net
Antifungal Efficacy of Thiophene Derivatives
| Fungal Strain | Observed Effect | MIC/MFC Values |
|---|---|---|
| Candida albicans | Inhibition nih.govresearchgate.net; Synergistic effect with fluconazole nih.gov | MIC of 100-200 µg/ml for 2AT derivative nih.gov |
| Candida glabrata | Antifungal activity nih.gov | - |
| Candida tropicalis | Antifungal activity nih.gov | - |
| Candida parapsilosis | Antifungal activity nih.gov | - |
| Cryptococcus neoformans | High sensitivity researchgate.net | MFC values between 100-800 μg/mL for some derivatives researchgate.net |
Antiviral Activity Research
Research has extended into the antiviral properties of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives. rsc.org A novel series of these compounds, including Schiff bases and amides, were evaluated for their effectiveness against influenza A (subtypes H1N1 and H3N2) and influenza B viruses. rsc.org The results indicated that some of these compounds exhibited promising antiviral activities and could serve as lead compounds for the development of new anti-influenza agents. rsc.org
In a separate line of research, a thiophene scaffold was identified as a promising hit from a phenotypic screening for Ebola virus (EBOV) entry inhibitors. acs.orgnih.gov Subsequent synthesis and testing of a new series of thiophene derivatives demonstrated their potential as a new chemical class of viral entry inhibitors, with a strong correlation between activity in surrogate models and against the authentic Ebola virus. acs.orgnih.gov
Anti-Inflammatory Potential
Thiophene-based compounds are recognized for their anti-inflammatory properties, with several commercially available drugs like Tinoridine and Tiaprofenic acid containing a thiophene ring. researchgate.net The mechanism of action for many of these compounds is associated with the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in the production of prostaglandins and leukotrienes. researchgate.netnih.gov
Derivatives of 2-aminothiophene have been specifically evaluated for their anti-inflammatory activity. nih.gov The presence of methyl, ester, and amine groups in the structure of these derivatives is considered important for their pharmacological activity. nih.gov In one study, a thiophene derivative was shown to reduce inflammation in an in vivo model by blocking mast cell degranulation and inhibiting the 5-LOX enzyme. nih.gov
Antidiabetic Activity Investigations
Despite the recognized potential of various heterocyclic compounds as antidiabetic agents, a review of available scientific research indicates that this compound has not been specifically evaluated for its inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B). Consequently, no data on its potential as a PTP-1B inhibitor in the context of antidiabetic research is currently available.
Enzyme Inhibition Studies of Thiophene Scaffolds
While the broader class of thiophene-containing molecules has been extensively studied for various enzyme inhibitory activities, the specific compound this compound has a more limited research profile.
There is currently no published research available that investigates the potential of this compound as an inhibitor of either Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE).
Scientific literature lacks studies focused on the evaluation of this compound for inhibitory activity against Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B).
There are no available research findings on the activity of this compound as an inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease or the Ubiquitin-specific-processing protease 7 (USP7).
Summary of Biological Activity
| Target Enzyme/Activity | Compound | Research Findings |
| Cyclooxygenase (COX) Inhibition | This compound | No data available |
| Lipoxygenase (LOX) Inhibition | This compound | Identified as a potential 5-Lipoxygenase inhibitor in patent literature google.comgoogle.com. Quantitative data is not provided. |
| Protein Tyrosine Phosphatase 1B (PTP-1B) Inhibition | This compound | No data available |
| Acetylcholinesterase (AChE) Inhibition | This compound | No data available |
| Butyrylcholinesterase (BChE) Inhibition | This compound | No data available |
| Monoamine Oxidase (MAO) Inhibition | This compound | No data available |
| NS3/4A Protease Inhibition | This compound | No data available |
| USP7 Enzyme Inhibition | This compound | No data available |
Alpha-Amylase Inhibition
The direct inhibitory activity of this compound against alpha-amylase has not been extensively reported in the available scientific literature. However, research into structurally similar compounds provides insights into the potential of this chemical class for anti-diabetic applications. A series of azomethine derivatives of a closely related compound, diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD), were synthesized and evaluated for their anti-diabetic activity. nih.gov In this study, some of the synthesized compounds demonstrated enzymatic inhibition against Protein Tyrosine Phosphatase 1B (PTP-1B) in a concentration-dependent manner. nih.gov PTP-1B is a key negative regulator of insulin signaling, and its inhibition is a validated strategy for the treatment of type 2 diabetes. While this activity does not directly concern alpha-amylase, it highlights the potential of the diaminothiophene dicarboxylate scaffold in developing agents for diabetes management.
| Compound Class | Target Enzyme | Activity Noted |
|---|---|---|
| Azomethine derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate | Protein Tyrosine Phosphatase 1B (PTP-1B) | Concentration-dependent inhibition |
Antiparasitic Activity, Including Anti-Leishmanial Agents
The 2-aminothiophene core is a recognized pharmacophore for developing antiparasitic agents, with significant research focused on its anti-leishmanial potential. mdpi.combohrium.com Leishmaniasis is a neglected tropical disease for which current treatments suffer from issues like high toxicity and growing resistance. nih.gov Thiophene derivatives have emerged as a promising alternative. nih.govresearchgate.net
A specific 2-amino-thiophenic derivative, identified as SB-200, has demonstrated notable efficacy. nih.govresearchgate.net It was effective in inhibiting the growth of promastigotes of several Leishmania species. nih.govresearchgate.net The anti-amastigote activity of SB-200 is linked to in vitro immunomodulation. researchgate.net Studies suggest that the mechanism of action for these compounds may involve the inhibition of trypanothione reductase (TryR), an essential enzyme for the parasite's survival. nih.gov The anti-promastigote effect of SB-200 has been associated with damage to the cell membrane integrity. nih.govresearchgate.net
| Leishmania Species | Form | IC₅₀ (μM) | Reference |
|---|---|---|---|
| L. infantum | Promastigote | 3.96 | nih.govresearchgate.net |
| L. braziliensis | Promastigote | 4.25 | nih.govresearchgate.net |
| L. major | Promastigote | 4.65 | nih.govresearchgate.net |
| - | Amastigote | 2.85 | nih.govresearchgate.net |
Furthermore, cytotoxicity evaluations were performed on J774.A1 macrophages and VERO cells, yielding 50% cytotoxic concentration (CC₅₀) values of 42.52 μM and 39.2 μM, respectively. nih.govresearchgate.net This resulted in favorable selectivity indices (SI), indicating a higher toxicity towards the parasite than the host cells. nih.govresearchgate.net
Antitubercular Activity
The 2-aminothiophene (2AT) scaffold has been identified as a promising starting point for the development of new drugs against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govnih.gov This is particularly critical due to the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. nih.gov
A library of 42 2AT derivatives was synthesized and tested for antimycobacterial activity. nih.govnih.gov Among them, one compound, designated as 33 , showed exceptional potency against the virulent Mtb H37Rv strain with a minimum inhibitory concentration (MIC) of 0.23 μM. nih.govnih.gov Impressively, this compound also retained high potency against Mtb strains resistant to first- and second-line drugs like isoniazid, rifampicin, and fluoroquinolones, with MIC values ranging from 0.20 to 0.44 μM. nih.govnih.gov
The presumed mechanism of action for this class of compounds is the inhibition of Polyketide Synthase 13 (Pks13), a validated drug target essential for the biosynthesis of mycolic acids, a crucial component of the mycobacterial cell wall. nih.govnih.gov This is supported by studies showing that compound 33 strongly inhibits the production of all forms of mycolic acids in Mtb. nih.govnih.gov
| M. tuberculosis Strain | Resistance Profile | MIC (μM) | Reference |
|---|---|---|---|
| H37Rv | Drug-sensitive | 0.23 | nih.govnih.gov |
| INH-R1 (katG mutant) | Isoniazid Resistant | 0.20 - 0.44 | nih.gov |
| RIF-R1 (rpoB mutant) | Rifampicin Resistant | 0.20 - 0.44 | nih.gov |
| FQ-R1 (gyrB mutant) | Fluoroquinolone Resistant | 0.20 - 0.44 | nih.gov |
Structure-Activity Relationship (SAR) Analyses
Structure-activity relationship (SAR) studies on derivatives of the 2-aminothiophene scaffold have provided valuable insights for designing more potent molecules for various therapeutic targets.
For anti-leishmanial activity , modifications at several positions on the thiophene ring have been explored. The presence of an indole group attached to the 2-amino position is considered favorable for activity. mdpi.comnih.gov SAR studies revealed that the nature of substituents at the C-3, C-4, and C-5 positions significantly modulates the biological effect. bohrium.comresearchgate.net The size of cycloalkyl or piperidinyl chains at the C-4 and C-5 positions can influence the activity. bohrium.comresearchgate.net Notably, the presence of a carboxylate group at the C-3 position, as seen in the parent compound, is considered a favorable modification for anti-leishmanial potency. mdpi.com
For antitubercular activity , SAR analyses of the 2-aminothiophene series identified key structural features required for high potency against M. tuberculosis. The ethyl ester at the C-3 position of the thiophene ring appears to be important for activity. nih.gov One of the most significant findings was the dramatic effect of the substituent at the R¹ position (part of the C4-C5 ring system); a diethylamino (NEt) group in this position led to a 40-fold increase in potency for compound 33 compared to analogues without it. nih.gov Conversely, replacing this with a bulky N-Boc protecting group was detrimental to the activity. nih.gov Furthermore, a 2-(perfluorobenzamido) group at the R² position (the 2-amino group) was also identified as a key contributor to the high potency of these antitubercular agents. nih.gov While the ethyl ester at the R³ position (C-3 carboxylate) is part of the most active compounds, its role is considered less defined, though a modification to a benzamide moiety resulted in a significant loss of activity. nih.gov
Computational Chemistry and Drug Design Methodologies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the fundamental chemical properties of diethyl 2-aminothiophene-3,4-dicarboxylate and its derivatives.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. coe.edujocpr.com For aminothiophene derivatives, DFT calculations, often using the B3LYP method with a 6-311++G(d,p) basis set, are employed to optimize molecular geometry and calculate various quantum chemical parameters. researchgate.netnih.gov These studies are crucial for understanding reaction mechanisms, such as the intramolecular nucleophilic substitution that can occur during the synthesis of related thieno[2,3-d]pyrimidine systems. acs.orgnih.gov By calculating the Gibbs free energy and identifying transition states, researchers can determine the most plausible reaction pathways. acs.orgnih.gov
DFT is also used to analyze the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemijournal.commdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. chemijournal.com A smaller energy gap suggests higher reactivity. chemijournal.com For instance, in a series of azomethine derivatives synthesized from 2,5-diaminothiophene-3,4-dicarboxylic acid diethyl ester, the HOMO and LUMO energy levels were calculated to be in the ranges of -5.46 to -5.17 eV and -3.86 to -3.60 eV, respectively. mdpi.comnih.gov This results in a low energy band gap of less than 1.7 eV, indicating significant potential for charge transfer within these molecules. mdpi.comnih.gov These theoretical calculations often show excellent agreement with experimental findings from spectroscopic methods. researchgate.net
| Derivative Core Structure | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Phenyl | -5.35 | -3.70 | 1.65 |
| Biphenyl | -5.46 | -3.86 | 1.60 |
| Triphenylamine | -5.17 | -3.60 | 1.57 |
| Bithiophene | -5.35 | -3.77 | 1.58 |
| Thieno[3,2-b]thiophene | -5.31 | -3.76 | 1.55 |
Cheminformatics and In Silico Drug Discovery
Cheminformatics and various in silico techniques play a vital role in identifying and optimizing lead compounds derived from the this compound core for therapeutic applications. mdpi.com
Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com For scaffolds related to aminothiophenes, ligand-based pharmacophore models can be constructed. This involves identifying the essential structural features required for biological activity and using them to screen databases like ZINC15 for compounds with similar properties. mdpi.com This approach accelerates the identification of promising hit compounds for further investigation. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how changes in the physicochemical properties of molecules affect their activity, QSAR models can predict the potency of novel, unsynthesized compounds. For derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate, QSAR studies would be instrumental in optimizing their anticancer or antimicrobial activities by guiding the synthesis of analogs with enhanced efficacy. nih.gov
Molecular docking is a key computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.commdpi.com This method helps in understanding the binding mechanism and affinity of a compound within the active site of a receptor. researchgate.net For example, derivatives of aminothiophene have been docked into the active sites of various enzymes to elucidate their inhibitory potential. Thiophene (B33073) carboxamide derivatives have been studied as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and β-tubulin, with docking simulations revealing key interactions with amino acid residues in the binding pockets. nih.gov Similarly, other aminothiophene compounds have been docked with the bacterial enzyme GlcN-6-P synthase to assess their potential as antimicrobial agents. researchgate.net The docking scores, measured in kcal/mol, provide an estimate of the binding affinity, with lower scores indicating a more favorable interaction. mdpi.com
| Compound Class | Protein Target | Therapeutic Area | Reference |
|---|---|---|---|
| Thiophene Carboxamides | VEGFR-2 | Anticancer | nih.gov |
| Thiophene Carboxamides | β-tubulin | Anticancer | nih.gov |
| Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate Derivatives | GlcN-6-P synthase | Antimicrobial | researchgate.net |
The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. researchgate.net These predictions help to identify candidates with favorable pharmacokinetic profiles and low toxicity, reducing the likelihood of failure in later clinical stages. researchgate.net For aminothiophene derivatives, software like Molinspiration and Osiris can be used to calculate drug-likeness based on Lipinski's "rule of five" and predict potential toxicity risks. researchgate.netajrconline.org Parameters such as oral bioavailability, plasma protein binding, and blood-brain barrier penetration are assessed to ensure the compound can reach its target in the body and exert a therapeutic effect without causing undue harm. researchgate.net
Materials Science and Optoelectronic Applications
Applications in Organic Optoelectronic Devices
Biosensors
While Diethyl 2-aminothiophene-3,4-dicarboxylate and its direct derivatives are extensively studied for applications in organic light-emitting diodes (OLEDs) and solar cells, their specific application in biosensors is a developing area of research. Thiophene-based compounds, in general, are recognized for their excellent electronic properties, biocompatibility, and the ease with which they can be functionalized, making them appealing for biological and medical research. nih.gov The inherent fluorescence and electrochemical activity of thiophene (B33073) derivatives provide a strong basis for their use as signaling units in chemosensors. mdpi.com For instance, novel fluorescent chemosensors incorporating a thiophene moiety have been successfully developed for the detection of specific ions like Zn²⁺ and CN⁻, with applications in bioimaging within living cells and zebrafish. mdpi.com The synthesis of electron-donating fused-ring cores based on thiophene is being actively explored for potential use in organic field-effect transistors (OFETs) for biosensors. ntnu.no Although direct research on this compound in biosensors is not extensively documented in the reviewed literature, the proven success of structurally similar thiophene derivatives suggests a promising future for its application in this field.
Design of Conjugated Azomethines for Optoelectronics
A significant application of thiophene derivatives lies in the synthesis of conjugated azomethines, also known as imines or Schiff bases, which are promising materials for optoelectronics. mdpi.combohrium.com The diamino derivative, 2,5-diaminothiophene-3,4-dicarboxylic acid diethyl ester (DAT), serves as a key precursor for these materials. mdpi.comresearchgate.net
The design strategy involves a one-step condensation reaction of DAT with various aromatic dialdehydes. mdpi.combohrium.com This method is effective for creating a series of thiophene-based azomethines where the core structure is systematically varied to tune the material's properties. By incorporating different aromatic cores—such as phenyl, biphenyl, triphenylamine (TPA), thieno[3,2-b]thiophene, and bithiophene—between the thiophene units, researchers can precisely control the thermal, optical, and electrochemical characteristics of the final compound. mdpi.combohrium.com
Spectroscopic and Electrochemical Characterization for Optoelectronic Properties
The suitability of azomethines derived from this compound for optoelectronic applications is confirmed through extensive spectroscopic and electrochemical analysis. These studies reveal how the molecular structure dictates the electronic energy levels and light-interaction properties of the materials.
Spectroscopic Properties: Optical investigations show that these synthesized imines absorb radiation in the visible spectrum, typically between 350 to 600 nm, depending on their specific core structure. mdpi.comnih.gov However, they generally exhibit weak emission, with photoluminescence quantum yields reported to be below 2.5%. mdpi.comnih.gov The chemical structure of these compounds is routinely confirmed using techniques like ¹H NMR, ¹³C NMR, and FTIR spectroscopy. bohrium.com For example, in ¹H NMR spectra, the characteristic imine proton signal appears as a singlet in the range of 8.02–8.29 ppm. mdpi.com
Electrochemical Properties: Electrochemical studies, such as cyclic voltammetry, demonstrate that these thiophene-based azomethines are electrochemically active, capable of undergoing both oxidation and reduction processes. mdpi.comnih.gov This activity is crucial for applications like hole transporting materials (HTM) in perovskite solar cells. bohrium.comnih.gov The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) have been determined to be in the ranges of -5.46 to -5.17 eV and -3.86 to -3.60 eV, respectively. mdpi.comnih.gov
This strategic positioning of energy levels results in a very low energy band gap (E_g), often below 1.7 eV, which is a key parameter for optoelectronic materials. mdpi.combohrium.comnih.gov The specific core structure has a demonstrable impact on these energy levels; for instance, different aromatic cores can modulate the band gap. bohrium.com The data gathered from these characterizations are fundamental for predicting and optimizing the performance of devices incorporating these materials.
Below is a summary of the key optoelectronic properties for a series of azomethines derived from 2,5-diaminothiophene-3,4-dicarboxylic acid diethyl ester.
| Property | Range of Values | Source |
| Absorption Range | 350 - 600 nm | mdpi.comnih.gov |
| Photoluminescence Quantum Yield | < 2.5% | mdpi.comnih.gov |
| HOMO Energy Level | -5.46 to -5.17 eV | mdpi.comnih.gov |
| LUMO Energy Level | -3.86 to -3.60 eV | mdpi.comnih.gov |
| Energy Band Gap (E_g) | < 1.7 eV | mdpi.comnih.gov |
These findings underscore the versatility of this compound as a foundational molecule for creating advanced organic materials. The ability to fine-tune its derivatives' optoelectronic properties through targeted chemical design paves the way for their application in next-generation electronic devices.
Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms. For Diethyl 2-aminothiophene-3,4-dicarboxylate, both proton (¹H) and carbon-13 (¹³C) NMR are essential for structural confirmation.
Proton NMR (¹H NMR)
Detailed experimental ¹H NMR data for this compound is not widely available in the cited literature. However, based on the analysis of closely related 2,5-diaminothiophene-3,4-dicarboxylic acid diethyl ester derivatives, the proton signals for the ethyl ester groups are expected to appear as characteristic triplets for the methyl (–CH₃) protons and quartets for the methylene (–CH₂–) protons. In studies of similar compounds, these signals were observed in the ranges of 1.20–1.34 ppm and 4.14–4.32 ppm, respectively mdpi.com. The protons of the primary amine (–NH₂) group would typically appear as a broad singlet. The thiophene (B33073) ring proton would also exhibit a characteristic chemical shift.
Interactive Data Table: Expected ¹H NMR Resonances
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| -CH₃ (ethyl ester) | ~1.2-1.4 | Triplet (t) |
| -CH₂- (ethyl ester) | ~4.1-4.4 | Quartet (q) |
| -NH₂ | Variable | Broad Singlet (br s) |
Carbon-13 NMR (¹³C NMR)
Specific ¹³C NMR spectral data for this compound is not detailed in the provided search results. For analogous structures, such as derivatives of 2,5-diaminothiophene-3,4-dicarboxylic acid diethyl ester, characteristic signals for the carbonyl carbons of the ester groups, the carbons of the thiophene ring, and the carbons of the ethyl groups are typically observed and reported mdpi.com. The chemical shifts provide insight into the electronic environment of each carbon atom within the molecule.
Interactive Data Table: Expected ¹³C NMR Resonances
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| -CH₃ (ethyl ester) | ~14 |
| -CH₂- (ethyl ester) | ~60-62 |
| Thiophene Ring Carbons | ~100-165 |
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
While specific high-resolution mass spectrometry (HRMS) data for this compound was not found, this technique is crucial for confirming the elemental formula. For derivatives of the closely related 2,5-diaminothiophene-3,4-dicarboxylic acid diethyl ester, HRMS has been used to confirm their chemical structures by providing highly accurate mass-to-charge ratio (m/z) measurements mdpi.com. For this compound (C₁₀H₁₃NO₄S), the expected exact mass would be calculated to confirm its composition.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for its primary amine and ester functional groups. In studies on similar 2,5-diaminothiophene derivatives, absorption bands for the amine (–NH₂) group were observed in the regions of 3423–3465 cm⁻¹ and 3308–3395 cm⁻¹ mdpi.com. The carbonyl (C=O) stretching of the ester groups would also produce a strong absorption band, typically around 1700 cm⁻¹.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (-NH₂) | ~3300-3500 | Two bands, sharp to medium |
| C-H Stretch (aliphatic) | ~2850-3000 | Medium to weak |
| C=O Stretch (ester) | ~1700-1740 | Strong, sharp |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for this compound itself has not been reported in the available literature, structural analyses of its derivatives have been conducted. For instance, the crystal structure of Diethyl 2-amino-5-[(E)-(furan-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate has been determined, confirming the connectivity and stereochemistry of the molecule nih.gov. Such studies reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, within the crystal lattice nih.gov. This information is invaluable for understanding the compound's properties in the solid state.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity assessment of pharmaceutical intermediates and active compounds, including this compound. This method is adept at separating the main compound from any process-related impurities, starting materials, or degradation products, thereby providing a quantitative measure of its purity. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for compounds of moderate polarity like this compound.
The separation in RP-HPLC is governed by the hydrophobic interactions between the analyte and the nonpolar stationary phase, which typically consists of octadecyl (C18) or octyl (C8) silane chemically bonded to silica particles. A polar mobile phase, usually a mixture of water and a miscible organic solvent such as acetonitrile or methanol, is used to elute the compounds from the column. The retention behavior of an analyte is influenced by several factors, including its hydrophobicity (log P value), the pH of the mobile phase (which affects the ionization state of the amino group), and the specific composition of the mobile phase. nih.gov
Detailed Research Findings
While a universally standardized HPLC method for this compound is not extensively documented in publicly available literature, a robust method can be developed based on the analysis of structurally similar aminothiophene derivatives and aromatic esters. Research on related compounds provides a strong foundation for establishing suitable chromatographic conditions.
For instance, the analysis of other thiophene derivatives has been successfully performed using C18 columns with a mobile phase composed of acetonitrile and water. nih.gov The addition of a small percentage of an acid, such as formic acid or phosphoric acid, to the mobile phase is often beneficial. This helps to control the pH, ensuring the consistent protonation of the basic amino group on the thiophene ring, which in turn leads to sharper, more symmetrical peaks and reproducible retention times.
The UV-Vis spectrum of molecules containing the aminothiophene chromophore is key to selecting an appropriate detection wavelength. Compounds containing a thiophene ring generally exhibit significant UV absorbance. For derivatives of 2-aminothiophene-3-carboxylate, the electronic structure suggests strong absorption in the UV region. While the exact absorption maximum for this compound would need to be determined experimentally, a wavelength in the range of 230-260 nm is a logical starting point for detection, with further optimization based on the UV spectrum of a pure reference standard. A study on conjugated azomethines derived from a similar compound, 2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester, showed absorption bands in the range of 242 to 533 nm, although the extended conjugation in these derivatives shifts the absorption to longer wavelengths. mdpi.com
A typical HPLC purity analysis would involve dissolving a precisely weighed sample of this compound in a suitable solvent (e.g., the mobile phase or acetonitrile) and injecting it into the HPLC system. The resulting chromatogram would show a major peak corresponding to the compound and potentially smaller peaks for any impurities. The purity is then calculated based on the relative peak areas, often using an area percentage method. For accurate quantification, a validated method using a reference standard of known purity is required.
The following data tables outline a proposed set of HPLC conditions and present hypothetical results for a purity assessment of a sample of this compound. These tables are illustrative and based on established principles for the analysis of similar chemical structures.
Table 1: Proposed HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in Acetonitrile/Water (50:50) |
| Run Time | 20 minutes |
Table 2: Illustrative Chromatographic Data for a Purity Test
| Peak Identity | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 3.45 | 15,800 | 0.25 |
| Impurity 2 | 4.12 | 22,050 | 0.35 |
| This compound | 8.56 | 6,240,700 | 99.20 |
| Impurity 3 | 12.30 | 12,600 | 0.20 |
| Total | 6,291,150 | 100.00 |
This proposed method would be subject to rigorous validation according to ICH guidelines to ensure its suitability for its intended purpose. Validation would include testing for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Q & A
Q. What are the common synthetic methodologies for preparing Diethyl 2-aminothiophene-3,4-dicarboxylate and its derivatives?
A green, catalyst-free approach involves olefination reactions between diethyl 2-methylquinoline-3,4-dicarboxylate and aromatic aldehydes using 1,3-dimethylurea/L-(+)-tartaric acid (DMU/LTA) as a reaction medium. This method offers mild conditions, high yields, and avoids hazardous catalysts . Alternative routes include transition-metal-free cyclization or condensation reactions under varying solvent systems (e.g., ethanol or DMF) to optimize regioselectivity .
Q. How is the structural characterization of this compound typically performed?
X-ray crystallography is the gold standard. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters (a = 9.3452 Å, b = 14.635 Å, c = 11.343 Å, β = 99.73°) are resolved using SHELXL for refinement . Spectroscopic techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) complement structural validation, with characteristic signals for the aminothiophene core and ester groups .
Q. What methods are used to evaluate the antitumor activity of its derivatives?
Derivatives are screened via in vitro assays such as MTT against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. In vivo studies in xenograft models assess tumor inhibition rates. Structure-activity relationship (SAR) analyses often correlate electronic or steric effects of substituents (e.g., styryl or furan groups) with potency .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities, such as isomerism or disorder?
For E/Z isomerism in azomethine derivatives, X-ray diffraction confirms the energetically stable E configuration by analyzing torsion angles (e.g., C=N–C–C dihedral angles > 150°). Disorder in moieties like pyrrole rings is modeled using partial occupancy refinement in SHELXL . ORTEP-3 graphical tools visualize thermal ellipsoids to distinguish static vs. dynamic disorder .
Q. What strategies optimize the synthesis of derivatives with enhanced bioactivity?
Systematic substitution at the 2-amino and 5-positions with electron-withdrawing groups (e.g., nitro, trifluoromethyl) or π-conjugated systems (e.g., styryl, furan) improves antitumor activity. Computational docking (e.g., AutoDock Vina) predicts binding affinity to targets like TRK kinases, guiding rational design .
Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?
Re-examine reaction conditions (solvent purity, temperature control) and characterization rigor (e.g., HPLC purity >95%). For bioactivity discrepancies, standardize assay protocols (e.g., cell passage number, incubation time) and validate with positive controls (e.g., doxorubicin) . Cross-laboratory reproducibility studies are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
